molecular formula C7H7FN2O B1330395 3-Fluorophenylurea CAS No. 770-19-4

3-Fluorophenylurea

Cat. No.: B1330395
CAS No.: 770-19-4
M. Wt: 154.14 g/mol
InChI Key: OLVWURSZQFCLCZ-UHFFFAOYSA-N
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Description

3-Fluorophenylurea is an organic compound with the chemical formula C7H7FN2O. It is a white, crystalline powder that is soluble in water and other organic solvents

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Fluorophenylurea can be synthesized through several methods. One common synthetic route involves the reaction of 3-fluoroaniline with phosgene to form 3-fluorophenyl isocyanate, which is then hydrolyzed to yield this compound . The reaction conditions typically involve the use of an inert atmosphere and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are also crucial due to the handling of reactive intermediates like phosgene.

Chemical Reactions Analysis

Types of Reactions

3-Fluorophenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: Acidic or basic hydrolysis can break down this compound into its constituent amine and carbon dioxide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution.

    Hydrolysis: Acidic hydrolysis typically uses sulfuric acid, while basic hydrolysis may involve sodium hydroxide. The reactions are usually conducted at elevated temperatures to accelerate the process.

Major Products Formed

    Substitution Reactions: Depending on the nucleophile used, products can include various substituted phenylureas.

    Hydrolysis: The major products are 3-fluoroaniline and carbon dioxide.

Scientific Research Applications

3-Fluorophenylurea has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism by which 3-fluorophenylurea exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its molecular targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylurea
  • 2-Fluorophenylurea
  • 3-Methylphenylurea

Comparison

3-Fluorophenylurea is unique due to the position of the fluorine atom on the aromatic ring, which can significantly influence its reactivity and interactions compared to its isomers like 4-fluorophenylurea and 2-fluorophenylurea . The presence of the fluorine atom in the meta position can affect the electronic properties of the compound, making it distinct in terms of its chemical behavior and applications.

Properties

IUPAC Name

(3-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVWURSZQFCLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227815
Record name Urea, (m-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

770-19-4
Record name N-(3-Fluorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=770-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, (m-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (m-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluorophenylurea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the introduction of a 3-fluorophenylurea group at the R(3) position of the benzazepine scaffold affect the antagonist activity against the neuropeptide Y Y1 receptor?

A1: The research paper demonstrates that incorporating a this compound group at the R(3) position of the benzazepine scaffold significantly enhances the antagonist activity against the neuropeptide Y Y1 receptor. [] While the exact mechanism of action isn't fully elucidated within this study, the presence of this group likely contributes to improved binding affinity and selectivity for the Y1 receptor. This improvement could be attributed to various factors such as enhanced interactions with the receptor binding site (e.g., through hydrogen bonding, pi-stacking) or optimized physicochemical properties of the molecule. Further studies would be needed to fully characterize the binding interactions and molecular mechanisms responsible for the observed increase in antagonist activity.

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